Cas no 6647-97-8 (4-Iodo-1,3-dimethyl-1H-pyrazole)

4-Iodo-1,3-dimethyl-1H-pyrazole is a halogenated pyrazole derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include an iodine substituent at the 4-position and methyl groups at the 1- and 3-positions, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The compound’s stability and well-defined reactivity profile make it valuable for constructing complex heterocyclic frameworks. Additionally, its crystalline nature facilitates purification and characterization. This reagent is particularly useful in medicinal chemistry for the development of targeted bioactive molecules, owing to its ability to introduce iodine for further functionalization.
4-Iodo-1,3-dimethyl-1H-pyrazole structure
6647-97-8 structure
商品名:4-Iodo-1,3-dimethyl-1H-pyrazole
CAS番号:6647-97-8
MF:C5H7IN2
メガワット:222.0270
MDL:MFCD15146433
CID:1077568
PubChem ID:12383784

4-Iodo-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-Iodo-1,3-dimethyl-1H-pyrazole
    • 4-iodo-1,3-dimethylpyrazole
    • 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-
    • 2-iodo-3,4-methylenedioxybenzaldehyde
    • 2-iodopiperonal
    • 4-Iod-1,3-dimethyl-pyrazol
    • 4-iodo-1,3-benzodioxole-5-carboxaldehyde
    • 4-iodobenzodioxole-5-carboxaldehyde
    • 4-Jod-1,3-dimethylpyrazol
    • AC1L84J6
    • AC1Q6Q8B
    • AG-L-17125
    • CTK1E9993
    • NCI60_016417
    • NSC647355
    • 1H-Pyrazole, 4-iodo-1,3-dimethyl-
    • 1,3-dimethyl-4-iodopyrazole
    • 1,3-Dimethyl-4-iodo-1H-pyrazole
    • SBB051457
    • 7666AE
    • AK501768
    • T3698
    • EN300-232744
    • 6647-97-8
    • DTXSID801303964
    • SCHEMBL2611109
    • FT-0735963
    • DS-3274
    • C76091
    • A923825
    • SY112496
    • AKOS005174114
    • MFCD15146433
    • AMY33181
    • STL584473
    • ALBB-013414
    • DA-39320
    • MDL: MFCD15146433
    • インチ: 1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
    • InChIKey: LBTIQTFUCOVWKY-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])N(C([H])([H])[H])N=C1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 221.96540g/mol
  • どういたいしつりょう: 221.96540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 86.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • ふってん: 236.4±20.0°C at 760 mmHg

4-Iodo-1,3-dimethyl-1H-pyrazole セキュリティ情報

  • 危害声明: H302
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

4-Iodo-1,3-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-232744-0.5g
4-iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 95%
0.5g
$43.0 2024-06-19
Enamine
EN300-232744-1.0g
4-iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 95%
1.0g
$55.0 2024-06-19
eNovation Chemicals LLC
D750462-10g
1H-pyrazole, 4-iodo-1,3-dimethyl-
6647-97-8 97%
10g
$390 2023-09-04
abcr
AB390930-1 g
4-Iodo-1,3-dimethyl-1H-pyrazole, 97%; .
6647-97-8 97%
1g
€99.20 2022-03-02
Enamine
EN300-232744-0.05g
4-iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 95%
0.05g
$19.0 2024-06-19
TRC
I706370-50mg
4-Iodo-1,3-dimethyl-1H-pyrazole
6647-97-8
50mg
$ 65.00 2022-06-04
Chemenu
CM254409-10g
4-Iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 95+%
10g
$595 2021-08-04
Chemenu
CM254409-1g
4-Iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 95+%
1g
$84 2021-08-04
Alichem
A049003569-10g
4-Iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 97%
10g
$308.88 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HH439-200mg
4-Iodo-1,3-dimethyl-1H-pyrazole
6647-97-8 97%
200mg
151.0CNY 2021-07-10

4-Iodo-1,3-dimethyl-1H-pyrazole 関連文献

4-Iodo-1,3-dimethyl-1H-pyrazoleに関する追加情報

Research Brief on 4-Iodo-1,3-dimethyl-1H-pyrazole (CAS: 6647-97-8): Recent Advances and Applications

4-Iodo-1,3-dimethyl-1H-pyrazole (CAS: 6647-97-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and organic synthesis. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and emerging applications.

One of the most notable developments in the study of 4-Iodo-1,3-dimethyl-1H-pyrazole is its role in the synthesis of targeted kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the development of selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune disorders. The researchers utilized 4-Iodo-1,3-dimethyl-1H-pyrazole as a precursor to generate a series of analogs with enhanced potency and selectivity, paving the way for potential clinical applications.

In addition to its pharmacological applications, recent research has explored the use of 4-Iodo-1,3-dimethyl-1H-pyrazole in materials science. A study published in ACS Applied Materials & Interfaces in early 2024 reported the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications. The iodine moiety in the pyrazole ring was found to facilitate unique interactions with transition metals, leading to improved catalytic efficiency in cross-coupling reactions. This finding opens new avenues for the use of 4-Iodo-1,3-dimethyl-1H-pyrazole in sustainable chemical processes.

Another significant area of research involves the compound's potential as a radiotracer in positron emission tomography (PET) imaging. A recent preclinical study highlighted the feasibility of radiolabeling 4-Iodo-1,3-dimethyl-1H-pyrazole with iodine-124 for the detection of tumor hypoxia. The study, published in Nuclear Medicine and Biology, reported favorable pharmacokinetics and tumor uptake, suggesting its promise as a diagnostic tool in oncology. Further optimization of the radiolabeling process is currently underway to enhance imaging resolution and reduce nonspecific binding.

From a synthetic chemistry perspective, advancements in the preparation of 4-Iodo-1,3-dimethyl-1H-pyrazole have also been reported. A 2023 paper in Organic Process Research & Development described a scalable and environmentally friendly method for its synthesis, utilizing microwave-assisted iodination. This approach not only improved yield and purity but also reduced the generation of hazardous waste, aligning with the principles of green chemistry. Such innovations are critical for meeting the growing demand for this compound in both academic and industrial settings.

In conclusion, 4-Iodo-1,3-dimethyl-1H-pyrazole (CAS: 6647-97-8) continues to be a compound of great interest across multiple disciplines. Its applications in drug discovery, materials science, and diagnostic imaging underscore its versatility and potential for future breakthroughs. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical and technological challenges. Researchers and industry professionals are encouraged to monitor developments in this area closely, as they may have significant implications for both scientific advancement and commercial applications.

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